Dec-RVRK-CMK

Description

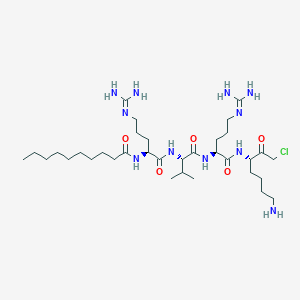

The exact mass of the compound Decanoyl-Arg-Val-Arg-Lys-chloromethylketone is 743.4936919 g/mol and the complexity rating of the compound is 1100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJSMIRQBNBYGT-VZTVMPNDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66ClN11O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

744.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Dec-RVRK-CMK: A Technical Guide to its Function as a Proprotein Convertase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Dec-RVRK-CMK), a potent and widely utilized inhibitor in cell biology and drug development research. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this molecule's function.

Executive Summary

This compound is a cell-permeable, irreversible peptide-based inhibitor that primarily targets the subtilisin-like proprotein convertase (PC) family of serine proteases. Its mechanism of action is centered on the covalent modification of the active site of these enzymes, thereby preventing the maturation of a wide array of protein precursors involved in critical cellular processes. While the direct effects of this compound on programmed cell death pathways such as apoptosis and pyroptosis are not well-documented, its potent inhibition of PCs can indirectly trigger apoptosis by disrupting pro-survival signaling cascades that are dependent on PC-mediated protein activation. There is currently no direct evidence to suggest a role for this compound in the regulation of pyroptosis.

Primary Mechanism of Action: Inhibition of Proprotein Convertases

This compound functions as a highly specific and potent competitive inhibitor of several members of the proprotein convertase family.[1] The peptide sequence Arg-Val-Lys-Arg mimics the consensus cleavage site of many PC substrates, allowing the inhibitor to bind to the enzyme's active site. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme.[1]

The decanoyl group, a ten-carbon acyl chain, enhances the cell permeability of the molecule, allowing it to effectively inhibit intracellular PCs located in the secretory pathway, such as the trans-Golgi network.[2]

Quantitative Inhibition Data

The inhibitory potency of this compound against various proprotein convertases has been quantified in numerous studies. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against several human PCs.

| Proprotein Convertase | Abbreviation | Ki (nM) | IC50 (nM) |

| Furin | PC/PCSK3 | ~1[1] | 1.3 ± 3.6[1] |

| Proprotein Convertase 2 | PC2 | 0.36[1] | - |

| Proprotein Convertase 1/3 | PC1/3 | 2.0[1] | - |

| Paired basic Amino acid Cleaving Enzyme 4 | PACE4 | 3.6[1] | - |

| Proprotein Convertase 5/6 | PC5/6 | 0.12[1] | 0.17 ± 0.21 (PCSK5)[1] |

| Proprotein Convertase 7 | PC7 | 0.12[1] | 0.54 ± 0.68 (PCSK7)[1] |

Note: Ki and IC50 values can vary depending on the experimental conditions, including substrate concentration and enzyme source.

Signaling Pathways and Downstream Effects

The primary signaling pathway affected by this compound is the proprotein maturation pathway mediated by PCs. By inhibiting these enzymes, this compound prevents the proteolytic cleavage and subsequent activation of a multitude of precursor proteins.

Indirect Induction of Apoptosis

While this compound is not a direct modulator of apoptotic machinery, its inhibition of PCs can lead to apoptosis indirectly by disrupting pro-survival signaling. Several growth factor receptors, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR), require proteolytic processing by PCs for their maturation and function.[3][4] By preventing this maturation, this compound can attenuate the signaling cascades downstream of these receptors, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3]

Studies involving the silencing of PACE4, a key target of this compound, have demonstrated an induction of apoptosis through a caspase-dependent pathway.[5][6] This suggests that the anti-proliferative effects of PC inhibition can, at least in part, be attributed to the initiation of programmed cell death.

Relationship to Pyroptosis

Pyroptosis is a pro-inflammatory form of programmed cell death distinct from apoptosis, primarily mediated by the activation of inflammasomes and the subsequent cleavage of gasdermin proteins by inflammatory caspases (e.g., caspase-1, -4, -5, -11). To date, there is no direct scientific evidence linking proprotein convertases or their inhibition by this compound to the regulation of the pyroptotic pathway. The key molecular players in pyroptosis do not appear to be direct substrates of the PCs targeted by this compound.

Experimental Protocols

The inhibitory activity of this compound on proprotein convertases is commonly assessed using a fluorometric activity assay. The following is a generalized protocol for such an assay.

In Vitro Fluorometric Furin/PC Activity Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of a specific proprotein convertase (e.g., furin).

Materials:

-

Recombinant human furin (or other PC)

-

This compound

-

Fluorogenic PC substrate (e.g., Boc-Arg-Val-Arg-Arg-AMC [Boc-RVRR-AMC])[7]

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl2 and 0.5% Triton X-100)

-

96-well black microplate

-

Fluorometric plate reader (Excitation/Emission ~380/460 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the fluorogenic substrate in the assay buffer.

-

Dilute the recombinant PC to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

In the wells of the 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

-

Add the diluted PC to all wells except for the substrate-only control.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorometric plate reader.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The cleavage of the AMC moiety from the substrate results in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.

-

Normalize the reaction rates to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound is a powerful research tool whose primary mechanism of action is the irreversible inhibition of proprotein convertases. This leads to the blockade of the maturation of numerous protein precursors, which can have profound effects on cellular function, including the indirect induction of apoptosis through the disruption of pro-survival signaling pathways. A direct role in the regulation of pyroptosis has not been established. The detailed understanding of its mechanism of action is crucial for its appropriate application in experimental settings and for the interpretation of the resulting data.

References

- 1. abcam.cn [abcam.cn]

- 2. An update on the regulatory mechanisms of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Decanoyl-RVRK-CMK: A Technical Guide for Researchers

An In-depth Examination of a Potent Proprotein Convertase Inhibitor

Decanoyl-RVRK-CMK is a synthetic, irreversible, and cell-permeable peptide inhibitor that targets the subtilisin/kexin-like family of proprotein convertases (PCs). By covalently modifying the active site of these enzymes, Decanoyl-RVRK-CMK effectively blocks the proteolytic maturation of a wide array of precursor proteins. This inhibitory action makes it a valuable tool for investigating the physiological and pathological roles of proprotein convertases in various biological processes, including viral infection, cancer progression, and cellular differentiation. This guide provides a comprehensive overview of Decanoyl-RVRK-CMK, including its biochemical properties, mechanism of action, and detailed experimental protocols for its application in research.

Biochemical Profile and Inhibitory Activity

Decanoyl-RVRK-CMK is a broad-spectrum inhibitor of proprotein convertases, demonstrating potent activity against all seven members of the family: PC1/3, PC2, PC4, PACE4, PC5/6, PC7, and furin. The decanoyl group enhances its cell permeability, while the Arg-Val-Lys-Arg (RVKR) peptide sequence mimics the consensus cleavage site recognized by these proteases. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue, leading to irreversible inhibition.

The inhibitory potency of Decanoyl-RVRK-CMK has been quantified against several proprotein convertases, as summarized in the table below.

| Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| Furin/SPC1 | ~1 nM | 1.3 ± 3.6 nM | Highly potent inhibition. |

| PC1/3 (SPC3) | 2.0 nM | - | Strong inhibition of the neuroendocrine convertase. |

| PC2 (SPC2) | 0.36 nM | - | Potent inhibitor of the neuroendocrine convertase. |

| PACE4 (SPC4) | 3.6 nM | - | Effective inhibition of the cancer-associated convertase. |

| PC5/6 (SPC6) | 0.12 nM | 0.17 ± 0.21 nM | Very potent inhibition. |

| PC7 (LPC/SPC7/PC8) | 0.12 nM | 0.54 ± 0.68 nM | Very potent inhibition. |

| Kex2 (yeast) | 8.45 µM | - | A prototypical proprotein convertase. |

| SARS-CoV-2 Spike Protein Cleavage | - | 57 nM | Inhibition of furin-mediated cleavage in a plaque reduction assay.[1][2][3] |

Mechanism of Action: Proprotein Convertase Inhibition

Proprotein convertases are a family of serine endoproteases that cleave inactive precursor proteins at specific single or paired basic amino acid residues, thereby activating them. This post-translational modification is crucial for the maturation of a vast number of proteins, including hormones, growth factors, receptors, and viral envelope glycoproteins.

Decanoyl-RVRK-CMK's mechanism of action centers on its ability to mimic the substrate of these convertases and irreversibly bind to their active site. This prevents the processing of their natural substrates, leading to the accumulation of inactive pro-proteins and the subsequent disruption of downstream signaling pathways and biological processes.

Key Signaling Pathways Affected by Decanoyl-RVRK-CMK

The broad-spectrum inhibitory nature of Decanoyl-RVRK-CMK allows it to modulate multiple critical signaling pathways. Two well-documented examples are the Notch1 and Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathways.

Inhibition of Notch1 Signaling

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, and differentiation. The Notch1 receptor undergoes a critical proteolytic cleavage by a furin-like convertase in the trans-Golgi network to become a mature, signaling-competent heterodimer on the cell surface.

By inhibiting furin and other related convertases, Decanoyl-RVRK-CMK prevents this maturation step. This leads to a decrease in functional Notch1 receptors at the cell surface, thereby downregulating Notch signaling. This has been shown to promote ciliated cell differentiation from basal progenitor cells.

Impairment of IGF-1R Signaling

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that is crucial for cell growth, proliferation, and survival. The IGF-1R is synthesized as a single polypeptide precursor that requires proteolytic cleavage by furin or a similar proprotein convertase to form the mature α2β2 heterodimeric receptor.

Decanoyl-RVRK-CMK treatment of cells prevents the cleavage of the pro-IGF-1R, leading to a reduction in mature, functional receptors on the cell surface. This, in turn, diminishes the downstream signaling cascade, including the phosphorylation of key signaling molecules like Akt and ERK, ultimately resulting in decreased cell proliferation and survival.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Decanoyl-RVRK-CMK.

In Vitro Proprotein Convertase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of Decanoyl-RVRK-CMK against a purified proprotein convertase using a fluorogenic peptide substrate.

Materials:

-

Purified recombinant proprotein convertase (e.g., Furin, PC1/3)

-

Fluorogenic peptide substrate (e.g., Boc-RVRR-AMC)

-

Decanoyl-RVRK-CMK

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of Decanoyl-RVRK-CMK in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of Decanoyl-RVRK-CMK in Assay Buffer.

-

In a 96-well black microplate, add the diluted inhibitor solutions. Include a control with buffer and solvent only (no inhibitor).

-

Add the purified proprotein convertase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence curves.

-

Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of Decanoyl-RVRK-CMK on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Decanoyl-RVRK-CMK

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Decanoyl-RVRK-CMK in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot cell viability versus inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of IGF-1R Phosphorylation

This protocol details the steps to investigate the effect of Decanoyl-RVRK-CMK on the maturation and activation of the IGF-1R.

Materials:

-

Cell line expressing IGF-1R

-

Decanoyl-RVRK-CMK

-

IGF-1 ligand

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pro-IGF-1R, anti-IGF-1Rβ, anti-phospho-IGF-1R, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of Decanoyl-RVRK-CMK in complete medium for a specified time (e.g., 24 hours).

-

Replace the medium with serum-free medium containing the same concentrations of the inhibitor and incubate for another 2-4 hours.

-

Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of pro-IGF-1R, mature IGF-1Rβ, and the phosphorylation status of IGF-1R and its downstream targets.

Experimental Workflow for Inhibitor Screening and Characterization

The following diagram illustrates a typical workflow for the screening and characterization of proprotein convertase inhibitors like Decanoyl-RVRK-CMK.

Conclusion

Decanoyl-RVRK-CMK is a powerful and versatile research tool for elucidating the roles of proprotein convertases in health and disease. Its broad-spectrum inhibitory activity and cell permeability make it suitable for a wide range of in vitro and cell-based assays. By carefully designing experiments and considering the potential off-target effects due to its broad specificity, researchers can leverage this inhibitor to gain valuable insights into the complex biological processes regulated by proprotein convertase-mediated proteolysis.

References

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone: A Technical Guide to a Potent Proprotein Convertase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-cmk) is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. By targeting enzymes like furin, Decanoyl-RVKR-cmk has emerged as a valuable tool in virology, oncology, and cell biology research. This technical guide provides a comprehensive overview of its structure, mechanism of action, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Compound Details

Decanoyl-RVKR-cmk is a synthetic tetrapeptide derivative. The decanoyl group at the N-terminus enhances its cell permeability, while the chloromethylketone moiety at the C-terminus allows for irreversible covalent modification of the target protease's active site.

Chemical Structure:

Table 1: Physicochemical Properties of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone

| Property | Value | Reference(s) |

| Molecular Formula | C34H66ClN11O5 | [1][2][3] |

| Molecular Weight | 744.42 g/mol | [1][2][3] |

| CAS Number | 150113-99-8 | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | ≥95% (HPLC) | [1][4] |

| Solubility | Soluble to 1 mg/mL in water | [1][2] |

Mechanism of Action: Inhibition of Proprotein Convertases

Decanoyl-RVKR-cmk functions as a suicide inhibitor of proprotein convertases.[5] These enzymes recognize and cleave precursor proteins at specific basic amino acid motifs, a critical step in their activation. The Arg-Val-Lys-Arg sequence of the inhibitor mimics the consensus cleavage site for many PCs, particularly furin.[1][5] This allows the inhibitor to bind to the active site of the enzyme. The chloromethylketone group then forms a covalent bond with a critical histidine residue in the catalytic triad of the protease, leading to its irreversible inactivation.[5]

This inhibition of proprotein convertases disrupts the maturation and activation of numerous substrate proteins, including viral envelope glycoproteins, growth factors, and cell surface receptors.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of Decanoyl-RVKR-cmk has been quantified against various proteases and in different biological assays.

Table 2: In Vitro Inhibition Constants (IC50 & Ki) of Decanoyl-Arg-Val-Lys-Arg-chloromethylketone

| Target Enzyme/System | Inhibition Value | Assay Type | Reference(s) |

| Furin | IC50: ~50 nM | HPV16 Pseudovirus Infection Assay | |

| Furin | IC50: 57 nM | SARS-CoV-2 Plaque Reduction Assay | [1][8] |

| Proprotein Convertases (general) | - | - | [1][6] |

| PC1/PC3 | - | - | [1] |

| PC2 | - | - | [1] |

| PC4 (PACE4) | - | - | [1] |

| PC5/6 | - | - | [1] |

| PC7 | - | - | [1] |

Key Applications in Research

Antiviral Research

A primary application of Decanoyl-RVKR-cmk is in the study of viral pathogenesis. Many viruses, including flaviviruses (like Zika and Japanese encephalitis virus), coronaviruses (like SARS-CoV-2), and human immunodeficiency virus (HIV), rely on host cell proprotein convertases, particularly furin, to cleave their envelope glycoproteins.[5][9][10] This cleavage is essential for viral entry into host cells. By inhibiting furin, Decanoyl-RVKR-cmk can effectively block viral replication.[5][9][10]

Cancer Biology

Proprotein convertases are often overexpressed in tumors and contribute to cancer progression by activating growth factors, metalloproteinases, and other proteins involved in cell proliferation, invasion, and metastasis. Decanoyl-RVKR-cmk is utilized to investigate the role of these proteases in cancer and as a potential therapeutic lead.

Cell Signaling

Decanoyl-RVKR-cmk is a valuable tool for dissecting signaling pathways that involve proteolytic processing. A notable example is the Notch signaling pathway, where furin-like proteases are responsible for the initial cleavage of the Notch receptor, a prerequisite for its subsequent activation and signaling.[7]

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

96-well plates

-

Virus stock (e.g., Zika virus, Japanese encephalitis virus)

-

Decanoyl-RVKR-cmk stock solution (in DMSO or water)

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., culture medium with 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Seed Vero cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of Decanoyl-RVKR-cmk in culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the inhibitor for 1 hour at 37°C.

-

Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.

-

After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentration of the inhibitor.

-

Incubate the plates at 37°C until plaques are visible (typically 3-5 days).

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the IC50 value.

Western Blot Analysis of Protein Processing

This method is used to assess the effect of Decanoyl-RVKR-cmk on the proteolytic processing of a target protein.

Materials:

-

Cells expressing the target protein

-

Decanoyl-RVKR-cmk

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the precursor and/or processed form of the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of Decanoyl-RVKR-cmk for a specified time.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the processed form and an accumulation of the precursor form of the target protein indicates inhibition.[5]

Signaling Pathways and Workflows

Inhibition of Viral Entry Workflow

The following diagram illustrates the experimental workflow to investigate the effect of Decanoyl-RVKR-cmk on viral entry.

Caption: Experimental workflow for studying Decanoyl-RVKR-cmk's effect on viral entry.

Proprotein Convertase Inhibition and Downstream Effects

This diagram illustrates the mechanism of action of Decanoyl-RVKR-cmk and its impact on downstream cellular processes.

Caption: Mechanism of proprotein convertase inhibition by Decanoyl-RVKR-cmk.

Impact on the Notch Signaling Pathway

The following diagram depicts the canonical Notch signaling pathway and the point of intervention for Decanoyl-RVKR-cmk.

Caption: Inhibition of Notch signaling by Decanoyl-RVKR-cmk via furin blockage.

Conclusion

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone is a powerful and versatile research tool for investigating the roles of proprotein convertases in a multitude of biological processes. Its utility in virology, cancer biology, and the study of cell signaling pathways is well-documented. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this inhibitor in their studies. As our understanding of the intricate roles of proprotein convertases continues to expand, the importance of specific and potent inhibitors like Decanoyl-RVKR-cmk will undoubtedly grow.

References

- 1. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]

- 2. Decanoyl-RVKR-CMK | TargetMol [targetmol.com]

- 3. scbt.com [scbt.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iscabiochemicals.com [iscabiochemicals.com]

- 9. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]

- 10. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cell Permeability and Uptake of Dec-RVRK-CMK

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-RVRK-CMK (Dec-RVRK-CMK) is a synthetic, cell-permeable peptide inhibitor designed to irreversibly target specific proteases.[1] Its structure combines three key functional moieties: a decanoyl group for enhanced membrane translocation, a cationic tetrapeptide sequence (Arg-Val-Arg-Lys) that may facilitate cell entry, and a chloromethylketone (CMK) reactive group for covalent enzyme inhibition. This guide provides a comprehensive overview of the principles governing its cell permeability and uptake, detailed experimental protocols for quantification, and a discussion of the potential signaling pathways it may influence.

Introduction to this compound

This compound is a chemically modified peptide inhibitor. An understanding of its constituent parts is crucial to appreciating its biological activity:

-

Decanoyl Group (Dec-): A ten-carbon acyl chain attached to the peptide's N-terminus. This fatty acid modification significantly increases the molecule's lipophilicity, which is a common strategy to improve the membrane permeability of peptide-based drugs.[2][3]

-

RVRK Peptide Sequence: The tetrapeptide Arginine-Valine-Arginine-Lysine. The presence of multiple positively charged residues (Arginine and Lysine) is a hallmark of many cell-penetrating peptides (CPPs), which can interact with negatively charged components of the cell membrane to trigger uptake.[4]

-

Chloromethylketone (CMK): An electrophilic group that can form a stable, covalent bond with nucleophilic residues (like cysteine or histidine) in the active site of target enzymes, leading to irreversible inhibition.[5][6]

This combination suggests a molecule designed for efficient cell entry to inhibit intracellular proteases. A close analog, Decanoyl-RVKR-CMK, is a known cell-permeable inhibitor of proprotein convertases like furin.[1] this compound specifically targets the kexin family of proteases, such as Kex2.[7][8]

Mechanisms of Cell Permeability and Uptake

The hybrid design of this compound suggests a dual mechanism for cellular entry, combining passive diffusion and active transport pathways.

-

Passive Diffusion (Direct Translocation): The decanoyl group increases the molecule's ability to partition into the lipid bilayer of the cell membrane. This enhanced lipophilicity allows the peptide to bypass the polar head groups of phospholipids and diffuse directly across the membrane into the cytoplasm. However, studies on other acylated peptides show that excessively long acyl chains can cause the molecule to become "stuck" within the membrane, hindering effective translocation.[2][9]

-

Adsorptive-Mediated Endocytosis: The cationic RVRK sequence likely facilitates electrostatic interactions with negatively charged heparan sulfate proteoglycans and phospholipids on the cell surface. This binding can concentrate the peptide at the membrane and trigger endocytic uptake pathways, such as macropinocytosis. The cargo is internalized within vesicles, which must then be escaped for the peptide to reach its cytosolic target.

These two pathways are not mutually exclusive and may operate simultaneously to contribute to the overall intracellular accumulation of the compound.

Quantitative Analysis of Cellular Uptake

Quantifying the intracellular concentration of this compound is essential for understanding its potency and dose-response relationship. Several robust methods are available, with mass spectrometry being the gold standard for label-free quantification.[10][11] Fluorescence-based methods are also widely used but require careful controls to avoid artifacts.[12][13]

The table below summarizes representative data from studies on analogous cell-penetrating peptides and acylated molecules, as specific quantitative data for this compound is not extensively published. This data is illustrative of typical results obtained from the experimental protocols described in the next section.

| Parameter | Method | Cell Line | Typical Value/Result | Reference(s) |

| Apparent Permeability (Papp) | PAMPA / Caco-2 Assay | Caco-2, MDCK | 0.5 - 5.0 x 10-6 cm/s | [14],[15] |

| Intracellular Concentration | MALDI-TOF MS | CHO, Fibroblasts | 0.5 - 10 µM | [10],[16] |

| Uptake Efficiency | Flow Cytometry | HL-60 | 80-95% positive cells at 5-10 µM | [17] |

| Effect of Temperature | Mass Spectrometry | CHO | ~70% reduction in uptake at 4°C | [16] |

| Effect of Endocytosis Inhibitor (Amiloride) | Fluorescence Spectroscopy | HeLa | 40-60% reduction in uptake | [12] |

Table 1: Representative quantitative data for cell-penetrating and acylated peptides. Values are illustrative and depend heavily on the specific peptide, cell type, and experimental conditions.

Experimental Protocols

Protocol for Quantification of Intracellular Uptake by Mass Spectrometry

This protocol provides a direct, label-free method to determine the absolute intracellular concentration of this compound. It is adapted from established methods for quantifying CPPs.[10][11][18]

Materials:

-

Cell culture plates (e.g., 12-well)

-

Cell line of interest (e.g., CHO, HEK293)

-

This compound

-

Isotopically labeled this compound (internal standard)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin or other cell dissociation reagent

-

Lysis Buffer (e.g., RIPA buffer)

-

BCA Protein Assay Kit

-

MALDI-TOF or LC-MS/MS system

Procedure:

-

Cell Seeding: Plate cells in a 12-well plate at a density that ensures they reach ~90% confluency on the day of the experiment.

-

Incubation: Remove culture medium and wash cells once with pre-warmed PBS. Add medium containing the desired concentration of this compound (e.g., 1-10 µM) to each well. Incubate for a set time (e.g., 1 hour) at 37°C.

-

Washing: Aspirate the peptide-containing medium. Wash the cells thoroughly three times with ice-cold PBS to remove non-internalized, membrane-bound peptide.

-

Cell Detachment: Add trypsin to each well and incubate briefly to detach cells. Neutralize with complete medium and transfer the cell suspension to a microcentrifuge tube.

-

Cell Lysis: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in a known volume of lysis buffer. Add a known amount of the isotopically labeled internal standard. Lyse cells on ice for 30 minutes.

-

Protein Quantification: Take an aliquot of the lysate to determine the total protein concentration using a BCA assay. This is used for normalization.[19]

-

Sample Preparation for MS: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant for analysis. Depending on the MS method, further purification (e.g., solid-phase extraction) may be necessary.

-

Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF MS or LC-MS/MS.

-

Data Analysis: Calculate the concentration of this compound by comparing the signal intensity of the analyte to that of the internal standard. Normalize the amount of peptide to the total protein content or cell number.

Protocol for Investigating Uptake Mechanism using Inhibitors

This protocol uses pharmacological inhibitors to dissect the relative contributions of different endocytic pathways to this compound uptake.

Materials:

-

Same as Protocol 4.1, plus:

-

Fluorescently labeled this compound (e.g., with FITC or TAMRA)

-

Endocytosis inhibitors:

-

Amiloride (Macropinocytosis inhibitor)

-

Chlorpromazine (Clathrin-mediated endocytosis inhibitor)

-

Filipin (Caveolin-mediated endocytosis inhibitor)

-

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Plate cells as described in Protocol 4.1.

-

Pre-incubation with Inhibitors: Wash cells with medium. Add medium containing the respective inhibitors at their optimal working concentrations. Incubate for 30-60 minutes at 37°C. Include a no-inhibitor control and a 4°C control (to inhibit all active transport).

-

Peptide Incubation: Add fluorescently labeled this compound to each well (without removing the inhibitors) and incubate for 1 hour at 37°C (and 4°C for the low-temperature control).

-

Washing: Wash cells thoroughly with ice-cold PBS as described previously.

-

Analysis:

-

Flow Cytometry: Detach cells with trypsin, neutralize, and analyze by flow cytometry to measure the mean fluorescence intensity per cell.

-

Fluorescence Spectroscopy: Lyse the cells in a buffer containing a non-quenching detergent. Measure the total fluorescence in the lysate using a plate reader. Normalize to protein concentration.[12]

-

-

Data Analysis: Compare the fluorescence intensity of inhibitor-treated cells to the no-inhibitor control. A significant reduction in fluorescence indicates the involvement of the pathway targeted by that inhibitor.

Affected Signaling Pathways

As a protease inhibitor, the primary biological effect of this compound is the disruption of signaling pathways that depend on the activity of its target enzyme.

-

Proprotein Processing: The target of this compound, Kex2, is a member of the proprotein convertase (PC) family.[7][8] In mammalian cells, related PCs like furin are crucial for the maturation of a wide array of proteins, including growth factors, hormones, and viral envelope proteins.[1] Inhibition of these enzymes can block these maturation processes, thereby disrupting pathways such as:

-

Growth Factor Signaling: Inactivation of PCs can prevent the cleavage of pro-growth factors (e.g., pro-TGF-β, pro-IGF) into their active forms, which would downregulate downstream pathways like the MAPK/ERK and PI3K/Akt signaling cascades.[20][21]

-

Viral Entry: For viruses that rely on host furin or related proteases to cleave their surface glycoproteins for activation (e.g., SARS-CoV-2, influenza), inhibitors like this compound can block viral entry and replication.

-

-

Off-Target Effects: Chloromethylketones can have off-target reactivity.[5] For instance, some peptide-CMKs have been shown to inhibit caspases or cathepsins, potentially affecting apoptosis and lysosomal pathways.[6] Furthermore, high concentrations of CMK peptides have been reported to affect cellular metabolism and protein synthesis initiation, underscoring the importance of careful dose-selection and control experiments.[22][23]

Conclusion

This compound is a rationally designed molecule that leverages chemical modifications to achieve cellular permeability, a significant hurdle for peptide-based therapeutics. Its dual-character design, featuring a lipophilic acyl chain and a cationic peptide sequence, likely enables cellular entry through both passive diffusion and endocytic mechanisms. The irreversible CMK inhibitor moiety ensures potent and sustained target engagement. A thorough understanding of its uptake kinetics and mechanism, using quantitative methods like mass spectrometry and inhibitor-based assays, is critical for its successful application in research and drug development. Future studies should focus on precisely delineating the contributions of each uptake pathway and comprehensively profiling its impact on downstream signaling cascades.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Acylation of Glucagon-Like Peptide-2: Interaction with Lipid Membranes and In Vitro Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acylation of Glucagon-like peptide-2: interaction with lipid membranes and in vitro intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 5. The chloromethylketone protease inhibitor AAPF(CMK) also targets ATP-dependent helicases and SAP-domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. journals.plos.org [journals.plos.org]

- 10. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing label-free intracellular quantification of free peptide by MALDI-ToF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Development of a new permeability assay using low-efflux MDCKII cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove [frontiersin.org]

- 18. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell membrane shape control--effects of chloromethyl ketone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Decanoyl-RVRK-CMK on Cellular Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK) is a potent, cell-permeable, and irreversible peptide inhibitor that targets a critical class of enzymes known as proprotein convertases (PCs). These enzymes are fundamental to the maturation and activation of a vast array of proteins, and their inhibition by this compound has far-reaching consequences on numerous biological pathways. This technical guide provides an in-depth analysis of the cellular processes affected by this inhibitor, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Inhibition of Proprotein Convertases

This compound is a competitive inhibitor of the subtilisin/kexin-like family of proprotein convertases.[1][2][3] These calcium-dependent serine endoproteases are responsible for the proteolytic cleavage of inactive precursor proteins into their biologically active forms.[4][5] The inhibitor mimics the consensus cleavage site of these enzymes, allowing it to bind to the active site and irreversibly modify it. This blockade of PC activity is the primary mechanism through which this compound exerts its effects on cellular function.

The primary targets of this compound are a group of seven proprotein convertases: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1][2][3] Furin, in particular, is a ubiquitously expressed PC that plays a central role in the processing of a wide variety of proteins.[4][5]

Quantitative Inhibitory Profile of this compound

The potency of this compound against various proprotein convertases has been quantified through inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. The following tables summarize the available data, providing a clear comparison of its activity against different PC family members.

| Target Proprotein Convertase | Inhibitory Constant (Ki) |

| Furin/SPC1 | ~1 nM[1] |

| PC2/SPC2 | 0.36 nM[1] |

| PC1/PC3/SPC3 | 2.0 nM[1] |

| PACE4/SPC4 | 3.6 nM[1] |

| PC5/PC6/SPC6 | 0.12 nM[1] |

| Kex2 | 8.45 µM[6] |

| Target/Process | Half-Maximal Inhibitory Concentration (IC50) |

| Furin | 1.3 ± 3.6 nM[1] |

| PCSK5 | 0.17 ± 0.21 nM[1] |

| PCSK6 | 0.65 ± 0.43 nM[1] |

| PCSK7 | 0.54 ± 0.68 nM[1] |

| SARS-CoV-2 Spike Protein Cleavage (in vitro) | 57 nM (in a plaque reduction assay)[1][2] |

| Golgi Inhibitory Activity (in U2OS cells) | 9108 ± 6187 nM[1] |

Key Biological Pathways and Processes Affected

The inhibition of proprotein convertases by this compound disrupts several critical biological pathways, leading to a range of cellular effects.

Viral Pathogenesis

A significant area of research involving this compound is its antiviral activity. Many viruses, including influenza, HIV, Dengue, Zika, and coronaviruses like SARS-CoV-2, rely on host cell furin and other PCs to cleave their envelope glycoproteins, a step that is essential for viral entry and infectivity.[2][4][7] By inhibiting this cleavage, this compound can effectively block viral maturation and propagation.[7]

Caption: Inhibition of Furin-mediated viral glycoprotein cleavage by this compound.

Cancer Progression and Metastasis

Proprotein convertases, particularly furin and PACE4, are often overexpressed in tumors and contribute to cancer progression by activating a variety of substrates involved in cell growth, invasion, and angiogenesis.[8] These substrates include growth factors like IGF-1 and VEGF-C, as well as matrix metalloproteinases (MMPs).[9] this compound has been shown to inhibit the maturation of the insulin-like growth factor 1 receptor (IGF-1R), thereby reducing tumor cell proliferation.[8] By blocking the activation of these key proteins, this compound can attenuate tumor growth and metastasis.[8][9]

Caption: this compound inhibits proprotein convertase-mediated activation of IGF-1R.

Notch Signaling and Cell Differentiation

The Notch signaling pathway is crucial for cell fate decisions, including differentiation. Notch receptors are synthesized as inactive precursors that require cleavage by a furin-like convertase in the Golgi apparatus to become functional. A study has shown that this compound inhibits the processing of Notch1.[10] This inhibition promotes the differentiation of ciliated cells from basal progenitor cells in the airway epithelium, suggesting a role for proprotein convertases in regulating cell lineage.[10]

Caption: Inhibition of Notch1 processing by this compound affects cell differentiation.

Detailed Experimental Protocols

The following are representative protocols for experiments frequently conducted to assess the effects of this compound.

Western Blot Analysis of Protein Processing

This protocol is designed to assess the effect of this compound on the processing of a target precursor protein.

a. Cell Culture and Treatment:

-

Plate cells (e.g., CHO, HEK293) in 6-well plates and grow to 70-80% confluency.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50 µM) for a specified time (e.g., 24-48 hours).

b. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

c. SDS-PAGE and Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot analysis of protein processing.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the antiviral efficacy of this compound.

a. Cell Seeding:

-

Seed a monolayer of susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluency.

b. Virus Infection and Treatment:

-

Prepare serial dilutions of the virus stock.

-

Remove the culture medium from the cells and infect with the virus for 1 hour at 37°C.

-

During the infection, prepare an overlay medium (e.g., 2% methylcellulose) containing different concentrations of this compound.

-

After infection, remove the virus inoculum and wash the cells with PBS.

-

Add the overlay medium containing this compound to the cells.

c. Plaque Visualization:

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the cells with crystal violet.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

d. Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: Workflow for Plaque Reduction Assay.

Conclusion

This compound is a powerful research tool for elucidating the roles of proprotein convertases in health and disease. Its ability to potently and broadly inhibit these enzymes allows for the investigation of numerous biological pathways, from viral entry and cancer progression to fundamental processes like cell differentiation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted effects of this important inhibitor. Further research into the specific roles of each proprotein convertase and the development of more selective inhibitors will continue to advance our understanding of these critical cellular regulators.

References

- 1. mdpi.com [mdpi.com]

- 2. Decanoyl-RVKR-CMK | Other Proteases | Tocris Bioscience [tocris.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Furin‐mediated protein processing in infectious diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furin: a mammalian subtilisin/Kex2p-like endoprotease involved in processing of a wide variety of precursor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proprotein Convertase Inhibition Results in Decreased Skin Cell Proliferation, Tumorigenesis, and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of proprotein convertases: approaches to block squamous carcinoma development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoyl-RVRK-CMK: A Potent Inhibitor of Furin-Dependent Viral Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases, with a particular potency against furin. This enzyme plays a critical role in the maturation of a wide array of viral glycoproteins, making it an attractive host-directed target for broad-spectrum antiviral therapies. This document provides a comprehensive overview of the antiviral activity of Decanoyl-RVKR-CMK, its mechanism of action, and detailed experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases pose a significant and ongoing threat to global public health. The development of effective antiviral therapeutics is a critical component of pandemic preparedness and response. Host-directed antivirals, which target cellular factors essential for viral replication, offer a promising strategy to combat a broad range of viruses and to mitigate the development of viral resistance. One such target is the host proprotein convertase furin.

Furin is a ubiquitous serine protease that processes a multitude of precursor proteins into their biologically active forms. Many viral pathogens, including flaviviruses, coronaviruses, and filoviruses, exploit furin to cleave their envelope glycoproteins, a step that is essential for viral entry, maturation, and infectivity. Decanoyl-RVKR-CMK is a peptide-based inhibitor designed to mimic the furin cleavage site, leading to its irreversible inactivation.

Antiviral Activity of Decanoyl-RVKR-CMK

Decanoyl-RVKR-CMK has demonstrated in vitro efficacy against a variety of enveloped viruses. The following table summarizes the available quantitative data on its antiviral activity.

| Virus Family | Virus | Assay | Cell Line | IC50/EC50 | Citation |

| Flaviviridae | Zika Virus (ZIKV) | Plaque Assay | Vero | 18.59 µM | [1] |

| Flaviviridae | Japanese Encephalitis Virus (JEV) | Plaque Assay | Vero | 19.91 µM | [1] |

| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | 57 nM |

Note: While studies have reported the antiviral activity of Decanoyl-RVKR-CMK against Human Immunodeficiency Virus (HIV), Chikungunya virus, Hepatitis B virus, Influenza A virus, and Ebola virus, specific IC50 or EC50 values were not available in the reviewed literature.[2]

Mechanism of Action: Furin Inhibition

The primary mechanism of antiviral action for Decanoyl-RVKR-CMK is the irreversible inhibition of furin and other related proprotein convertases.[2] This inhibition prevents the proteolytic cleavage of viral envelope glycoproteins, which is a critical step in the life cycle of many viruses.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity of Decanoyl-RVKR-CMK.

Plaque Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Virus stock (e.g., ZIKV, JEV)

-

Decanoyl-RVKR-CMK

-

Agarose or Methylcellulose

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of Decanoyl-RVKR-CMK in DMEM.

-

Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) of 0.2 for 1 hour at 37°C.[1]

-

Treatment: After the incubation period, remove the viral inoculum and add the different concentrations of Decanoyl-RVKR-CMK to the respective wells. Include a virus-only control and a cell-only control.

-

Overlay: Add an overlay of DMEM containing 2% FBS and 1% agarose (or methylcellulose) to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period suitable for plaque formation (typically 3-5 days).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde for 30 minutes and then stain with 0.1% crystal violet solution for 15 minutes.

-

Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of plaque reduction against the log concentration of Decanoyl-RVKR-CMK and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This method quantifies the amount of viral RNA in infected cells or culture supernatants to assess the effect of the compound on viral replication.

Materials:

-

Infected cell lysates or culture supernatants

-

RNA extraction kit

-

Reverse transcriptase enzyme

-

qRT-PCR master mix (containing Taq polymerase and SYBR Green or a specific probe)

-

Virus-specific primers and probe

-

qRT-PCR instrument

Procedure:

-

Sample Collection: Collect cell lysates or culture supernatants from cells infected with the virus and treated with different concentrations of Decanoyl-RVKR-CMK at various time points post-infection.[1]

-

RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, virus-specific primers, and a suitable master mix. The reaction is typically run for 40 cycles.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the initial amount of viral RNA in the samples. A standard curve can be generated using known quantities of viral RNA to determine the absolute copy number. The reduction in viral RNA in treated samples compared to untreated controls is then calculated.

Immunofluorescence Assay (IFA) for Viral Protein Detection

IFA is used to visualize the expression of viral proteins within infected cells and to assess the spread of the virus.

Materials:

-

Infected cells grown on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% Bovine Serum Albumin)

-

Primary antibody specific for a viral protein

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Infection: Seed cells on coverslips in a 24-well plate. Infect the cells with the virus and treat with Decanoyl-RVKR-CMK as described for the plaque assay.

-

Fixation: At a specific time point post-infection (e.g., 36 hours), fix the cells with 4% PFA for 20 minutes at room temperature.[1]

-

Permeabilization: Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

-

Staining and Mounting: Stain the cell nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. The reduction in the number of fluorescent cells or the intensity of fluorescence in treated samples indicates antiviral activity.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral activity of a compound like Decanoyl-RVKR-CMK.

Conclusion

Decanoyl-RVKR-CMK represents a promising class of host-directed antiviral agents with a broad spectrum of activity. Its mechanism of action, targeting the host furin protease, makes it a valuable tool for combating a range of viruses that rely on this enzyme for their propagation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Decanoyl-RVKR-CMK and other furin inhibitors as potential antiviral therapeutics. Further studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

The Role of Furin Cleavage in Viral Entry and its Inhibition by Decanoyl-RVKR-CMK: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Host-cell proteases are frequently exploited by viruses to facilitate their entry and replication. Among these, the proprotein convertase furin plays a critical role in the maturation and infectivity of a wide array of pathogenic viruses. By cleaving viral envelope glycoproteins at specific recognition sites, furin primes these proteins for membrane fusion, a crucial step for viral entry into host cells. The presence of a furin cleavage site is often associated with increased viral pathogenicity.[1][2][3] This technical guide provides an in-depth examination of the role of furin in viral pathogenesis, the molecular mechanism of furin-mediated viral protein cleavage, and the therapeutic potential of targeting this host enzyme. We focus on the irreversible peptide-based inhibitor, Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Dec-RVRK-CMK), detailing its mechanism of action and summarizing key quantitative data on its antiviral efficacy. Furthermore, this guide presents detailed experimental protocols for assessing furin inhibition and viral entry, alongside visual diagrams of key pathways and workflows to support research and development in this area.

Introduction: The Furin Protease

Furin is a ubiquitously expressed, calcium-dependent serine endoprotease belonging to the proprotein convertase (PC) family.[1][4] Localized primarily in the trans-Golgi network (TGN), furin is responsible for the proteolytic maturation of a multitude of host-cell precursor proteins, including hormones, growth factors, and receptors, by cleaving them at specific polybasic amino acid recognition sites, typically R-X-K/R-R↓.[4] This essential role in cellular homeostasis also makes it a prime target for exploitation by pathogens.

Furin's Role in Viral Pathogenesis

A diverse range of viruses from families such as Flaviviridae, Coronaviridae, Paramyxoviridae, and Retroviridae depend on host proteases for the cleavage of their surface glycoproteins, a process essential for gaining infectivity.[1][3]

-

Viral Glycoprotein Maturation: Viral envelope proteins are often synthesized as inactive precursors. For instance, in Flaviviruses like Zika (ZIKV) and Japanese encephalitis virus (JEV), the precursor membrane protein (prM) must be cleaved into the mature membrane protein (M) to produce an infectious virion.[5][6] Similarly, the spike (S) protein of many coronaviruses, including SARS-CoV-2, and the hemagglutinin (HA) of highly pathogenic avian influenza viruses, require proteolytic processing to become fusion-competent.[2][3]

-

Mechanism of Furin-Mediated Cleavage: During viral morphogenesis within the host cell, as newly synthesized virions transit through the TGN, their glycoprotein precursors are exposed to active furin. Furin recognizes and cleaves the specific polybasic motif, leading to a conformational change in the glycoprotein that exposes the fusion peptide. This "primed" state is critical for the subsequent fusion of the viral and host cell membranes upon receptor binding.[1][7] For some viruses, this cleavage can also occur at the cell surface or even extracellularly.[1]

-

Furin Cleavage and Pathogenicity: The acquisition of a furin cleavage site in viral glycoproteins is often correlated with enhanced viral replication, broader tissue tropism, and higher pathogenicity.[2][8][9] For example, the presence of a polybasic cleavage site in the hemagglutinin of avian influenza viruses allows for systemic infection, as furin is present in multiple tissues, leading to high pathogenicity.[2] In SARS-CoV-2, the unique furin cleavage site at the S1/S2 boundary of its spike protein, which is absent in many related coronaviruses, is a key determinant for efficient transmission and pathogenesis.[8][10][11]

Figure 1: Mechanism of viral glycoprotein maturation by furin within the host cell's trans-Golgi network.

Decanoyl-RVKR-CMK: A Furin Inhibitor

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a cell-permeable, irreversible peptide-based inhibitor of furin and other proprotein convertases.[12] Its design mimics the consensus cleavage sequence recognized by furin. The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine of the protease, leading to its irreversible inactivation.[5][13] The decanoyl group enhances its membrane permeability, allowing it to act intracellularly where furin is active.[13]

By inhibiting furin, this compound prevents the cleavage of viral glycoprotein precursors.[5][12] This results in the production of non-infectious or poorly infectious viral particles with uncleaved glycoproteins, which are unable to efficiently mediate membrane fusion and entry into new host cells.[5][6] Studies have shown that its primary effect is on the late stages of the viral life cycle, specifically inhibiting viral maturation and release, rather than viral RNA replication.[5][6]

Figure 2: Competitive inhibition of furin by this compound, preventing viral glycoprotein cleavage.

Quantitative Data on Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against several viruses. The following tables summarize key findings from published studies.

Table 1: In Vitro Efficacy of this compound against Flaviviruses

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| Zika Virus (ZIKV) | Vero | Plaque Assay | IC₅₀ | 18.59 µM | [5] |

| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | IC₅₀ | 19.91 µM | [5] |

| ZIKV | Vero | Cytotoxicity | CC₅₀ | 712.9 µM | [5] |

| JEV | Vero | Cytotoxicity | CC₅₀ | 712.9 µM | [5] |

| JEV (100 µM treatment) | Vero | Plaque Assay | Titer Reduction | 2.53 log₁₀ | [5] |

| JEV (50 µM treatment) | Vero | Plaque Assay | Titer Reduction | 1.22 log₁₀ | [5] |

| ZIKV (100 µM treatment) | C6/36 | Plaque Assay | Titer Reduction | >2 log₁₀ | [5] |

Table 2: In Vitro Efficacy of this compound against Coronaviruses

| Virus | Cell Line | Assay | Parameter | Value | Reference |

| SARS-CoV-2 | Unspecified | Syncytium Inhibition | IC₅₀ | ~5 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of furin cleavage and the efficacy of its inhibitors.

Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the concentration of a compound that is toxic to host cells.

-

Cell Seeding: Seed host cells (e.g., Vero cells) in a 96-well opaque-walled plate at a density that ensures they are sub-confluent at the time of the assay. Incubate overnight.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (medium with DMSO vehicle) and a "no cells" background control.

-

Incubation: Incubate the plate for a duration that matches the planned antiviral assay (e.g., 72 hours).[5]

-

Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add an equal volume of CellTiter-Glo® reagent to each well.[5]

-

Data Analysis: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[5] Read the luminescence using a plate reader. Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Viral Titer Reduction Assay (Plaque Assay)

This assay quantifies the reduction in infectious virus particles.

-

Infection: Seed host cells in 6-well or 12-well plates and grow to confluence. Infect the cell monolayers with the virus at a specific Multiplicity of Infection (MOI), for example, 0.2 MOI for ZIKV/JEV.[5]

-

Inhibitor Treatment: After a 1-2 hour adsorption period, remove the viral inoculum, wash the cells, and add an overlay medium (e.g., containing 2% methylcellulose) with various concentrations of this compound or a DMSO control.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Staining and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Wash the plates, allow them to dry, and count the number of plaques.

-

Data Analysis: Calculate the viral titer (in Plaque Forming Units per mL, PFU/mL). Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the log of the inhibitor concentration.

Analysis of Viral Protein Cleavage (Western Blot)

This method directly visualizes the inhibition of glycoprotein processing.

-

Sample Preparation: Infect cells with the virus and treat with a high concentration of this compound (e.g., 100 µM) or a DMSO control.[6]

-

Cell Lysis: At a specific time post-infection (e.g., 36 hours), lyse the cells in RIPA buffer.[6] Collect the secreted virions from the supernatant if desired.

-

SDS-PAGE and Transfer: Quantify the protein concentration in the lysates, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for the precursor (e.g., anti-prM) and mature (e.g., anti-E) forms of the viral glycoprotein.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities using software like ImageJ. An increase in the precursor/mature protein ratio (e.g., prM/E) in treated samples compared to controls indicates inhibition of cleavage.[5][6]

Figure 3: Standard experimental workflow for a plaque reduction assay to determine inhibitor IC₅₀.

Conclusion

The host proprotein convertase furin is a key factor in the life cycle of numerous pathogenic viruses, representing a compelling host-directed target for broad-spectrum antiviral therapy. Its role in cleaving and activating viral glycoproteins is a well-established prerequisite for efficient viral entry and infectivity. The furin inhibitor this compound has demonstrated significant antiviral activity against viruses like ZIKV, JEV, and SARS-CoV-2 in preclinical models by effectively blocking this maturation step. The data and protocols presented in this guide underscore the therapeutic potential of furin inhibitors and provide a foundational framework for researchers and drug developers. Further investigation into more specific and less toxic small-molecule furin inhibitors is a promising avenue for the development of novel treatments against existing and emerging viral threats.

References

- 1. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]

- 3. news-medical.net [news-medical.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cleavage of Group 1 Coronavirus Spike Proteins: How Furin Cleavage Is Traded Off against Heparan Sulfate Binding upon Cell Culture Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. news-medical.net [news-medical.net]

- 10. The spike glycoprotein of the new coronavirus 2019-nCoV contains a furin-like cleavage site absent in CoV of the same clade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nanoporetech.com [nanoporetech.com]

- 12. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. The Path to Therapeutic Furin Inhibitors: From Yeast Pheromones to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dec-RVRK-CMK in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction